molecular formula C20H40O3Si B15161005 acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol CAS No. 651718-26-2

acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol

Cat. No.: B15161005
CAS No.: 651718-26-2
M. Wt: 356.6 g/mol
InChI Key: JJSUQHCDEVCFEF-FERBBOLQSA-N
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Description

Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne alcohol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3S)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne alcohol, which introduces unique chemical properties due to the presence of the trimethylsilyl group and the alkyne functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the following steps:

    Silylation of Alkyne Alcohol: The starting material, pentadec-1-yn-3-ol, undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction forms (3S)-1-trimethylsilylpentadec-1-yn-3-ol.

    Acetylation: The silylated alkyne alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functionalities. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.

    Substitution: TBAF, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkenes and alkanes.

    Substitution: Various silyl ether derivatives.

Scientific Research Applications

Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrug formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol involves interactions with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

    Pathways: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread industrial and household uses.

    Trimethylsilyl acetylene: A silylated alkyne used in organic synthesis.

    Pentadec-1-yn-3-ol:

Uniqueness

Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to the combination of acetic acid and a silylated alkyne alcohol. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activities, making it valuable in various research and industrial applications.

Properties

CAS No.

651718-26-2

Molecular Formula

C20H40O3Si

Molecular Weight

356.6 g/mol

IUPAC Name

acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol

InChI

InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m0./s1

InChI Key

JJSUQHCDEVCFEF-FERBBOLQSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C#C[Si](C)(C)C)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O

Origin of Product

United States

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